molecular formula C7H7BrO2S B13089252 2-(3-Bromothiophen-2-yl)propanoic acid

2-(3-Bromothiophen-2-yl)propanoic acid

Cat. No.: B13089252
M. Wt: 235.10 g/mol
InChI Key: JTJFDDZLESAJSK-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The bromine atom is attached to the third position of the thiophene ring, while the propanoic acid group is attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by the introduction of the propanoic acid group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated thiophene is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by carbonation to introduce the propanoic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromothiophen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromothiophen-2-yl)propanoic acid is unique due to the specific positioning of the bromine atom and the propanoic acid group on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H7BrO2S/c1-4(7(9)10)6-5(8)2-3-11-6/h2-4H,1H3,(H,9,10)

InChI Key

JTJFDDZLESAJSK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CS1)Br)C(=O)O

Origin of Product

United States

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